molecular formula C20H15FN4O2S B1675135 Lorediplon CAS No. 917393-39-6

Lorediplon

Katalognummer B1675135
CAS-Nummer: 917393-39-6
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: NQPOCLFSADOXBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lorediplon is a nonbenzodiazepine of the pyrazolopyrimidine family . It is currently under clinical evaluation as a treatment for insomnia . It selectively binds to the α1 subunit of the GABA A receptor .


Molecular Structure Analysis

The molecular formula of Lorediplon is C20H15FN4O2S . It has a molar mass of 394.42 g·mol−1 .


Chemical Reactions Analysis

Lorediplon acts on the GABA A receptor and has shown potent sedative effects in animals . It has much less potent activity on inhibition of muscular tone .


Physical And Chemical Properties Analysis

Lorediplon has a molecular weight of 394.42 . It should be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .

Wissenschaftliche Forschungsanwendungen

  • Summary of the Application : Lorediplon is a new promising drug acting on the GABA A receptor currently under clinical evaluation . It selectively binds to the α 1 subunit of the GABA A receptor . It’s being studied for its potential to improve sleep maintenance and sleep quality .
  • Methods of Application or Experimental Procedures : In preclinical in vivo studies, Lorediplon was administered orally to animals . In phase I clinical trials, the pharmacodynamic effects of a single oral administration of Lorediplon (at 1mg, 5mg, and 10mg doses) were assessed in 34 healthy adult subjects .
  • Results or Outcomes : In animal studies, Lorediplon showed potent sedative effects and much less potent activity on inhibition of muscular tone . In a phase advance model of insomnia in healthy human volunteers, Lorediplon, compared to Zolpidem, showed a longer-lasting maintenance of sleep . The sleep induced by Lorediplon was rated by the subjects participating in the study as of improved quality .

In a phase advance model of insomnia in healthy human volunteers, Lorediplon, compared to Zolpidem, showed a longer-lasting maintenance of sleep . The sleep induced by Lorediplon was rated by the subjects participating in the study as of improved quality .

Zukünftige Richtungen

Lorediplon is currently under clinical evaluation and has the potential to become the best-in-class GABA A acting hypnotic and a major player in the treatment of insomnia and related disorders . A Phase IIa clinical trial is being carried out to test the efficacy, safety, and tolerability profile of Lorediplon in adult patients with insomnia disorder .

Eigenschaften

IUPAC Name

N-[2-fluoro-5-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2S/c1-12(26)24(2)17-10-13(5-6-15(17)21)16-7-8-22-20-14(11-23-25(16)20)19(27)18-4-3-9-28-18/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPOCLFSADOXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=C(C=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238684
Record name Lorediplon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lorediplon

CAS RN

917393-39-6
Record name Lorediplon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917393-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lorediplon [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917393396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lorediplon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOREDIPLON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKU6Z23NSY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 0.073 g (0.38 mmol) of (5-amino-1H-pyrazol-4-yl)-thiophene-2-yl-methanone and 0.1 g (0.38 mmol) of N-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-N-methyl-acetamide in 10 ml of glacial acetic acid was refluxed for 2.5 hours and then the solvent was removed by reduced pressure distillation. To the resulting residue were added 15 ml of dichloromethane and 10 ml of saturated sodium bicarbonate solution. The two layers were separated, and the aqueous layer was washed with 10 ml of dichloromethane. The organic layers were washed with 10 ml of water and dried over magnesium sulfate. The dichloromethane layer was evaporated to dryness to yield an oil which, in the presence of ethyl acetate, gave 112 mg of N-{2-fluoro-5-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-acetamide as a solid (yield 75%).
Quantity
0.073 g
Type
reactant
Reaction Step One
Name
N-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-N-methyl-acetamide
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 300 L vessel was flushed with nitrogen. Acetic acid (40.0 L) was charged, and then 7.312 kg (37.84 moles) of (5-amino-1H-pyrazol-4-yl)-thiophen-2-yl-methanone and 10.000 kg (37.84 moles) of N-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-N-methyl-acetamide were added consecutively. The mixture was heated to 120° C. (±5° C.) with stirring. The reaction was controlled by HPLC until completion (<1% of each starting material), which typically occurs in 4 hours. The reaction mass was cooled to 60-70° C. 2-Propanol (80.0 L) was charged to reaction mixture, cooled to 40-45° C. and aged for at least 1 hour. The mixture was cooled over approximately 2.5 hours to 0-5° C. and aged for at least 2 hours. Solids were filtered and washed twice with 10.0 L of chilled 2-propanol. The solid product was dried under vacuum at 50° C. (±5° C.) to remove residual solvents (<0.5% w/w of acetic acid and <0.5% w/w of 2-propanol). N-{2-fluoro-5-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-acetamide was obtained as a crystalline material (12.686 kg). Yield 85%. Purity ≧95%.
Quantity
7.312 kg
Type
reactant
Reaction Step One
Name
N-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-N-methyl-acetamide
Quantity
10 kg
Type
reactant
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lorediplon
Reactant of Route 2
Reactant of Route 2
Lorediplon
Reactant of Route 3
Lorediplon
Reactant of Route 4
Reactant of Route 4
Lorediplon
Reactant of Route 5
Reactant of Route 5
Lorediplon
Reactant of Route 6
Reactant of Route 6
Lorediplon

Citations

For This Compound
97
Citations
L Horoszok, T Baleeiro, F D'Aniello… - Human …, 2014 - Wiley Online Library
… Polysomnographic evaluation revealed that lorediplon (5 and 10 mg) significantly … increasing effectiveness of lorediplon 10 mg across the first three quarters. Lorediplon increased non‐…
Number of citations: 27 onlinelibrary.wiley.com
F Aniello, B Santos, A Guglietta - Drug Treatment of Sleep Disorders, 2014 - Springer
… (monohydroxy Lorediplon, N-desmethyl Lorediplon, N-desacetyl Lorediplon, and N-desmethyl and N-desacetyl Lorediplon) were identified across a range of species. Lorediplon is …
Number of citations: 5 link.springer.com
B Katta, SS Lulu, V Sundararajan - Journal of Biomolecular …, 2023 - europepmc.org
Alzheimer's disease (AD) is a slowly progressive neurodegenerative disease and a leading cause of dementia. We aim to identify key genes for the development of therapeutic targets …
Number of citations: 2 europepmc.org
N Zisapel - Expert Opinion on Investigational Drugs, 2015 - Taylor & Francis
… The aim of the study is to evaluate the appropriate effective dose of lorediplon, to characterize the efficacy in sleep maintenance and sleep onset and to evaluate any next-day hangover …
Number of citations: 41 www.tandfonline.com
AK Misra, PK Sharma - J Assoc Physicians India, 2017 - researchgate.net
… Lorediplon is a non-benzodiazepine compound of the pyrazolopyrimidine family that is … A recent phase I pharmacodynamic study with lorediplon (in a phase advanced model of …
Number of citations: 14 www.researchgate.net
BD Saputra, J Levita, R Mustarichie - Journal of multidisciplinary …, 2022 - Taylor & Francis
… Lorediplon 10 mg progressively reduces WASO during the first three-quarters of the night. Lorediplon … This sleep effect is also consistent with the pharmacokinetic profile of lorediplon. …
Number of citations: 5 www.tandfonline.com
AMR Alsaedi, TA Farghaly, MR Shaaban - Molecules, 2019 - mdpi.com
A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have been synthesized via the reaction of 2-(phenylsulfonyl)-1-(4-(phenylsulfonyl) phenyl)…
Number of citations: 26 www.mdpi.com
A Guglietta - Drug Treatment of Sleep Disorders, 2014 - Springer
… New molecules that are currently in the late phase of clinical development such as Lorediplon or orexin antagonists 1 are likely to reach the market while other innovative molecules and …
Number of citations: 0 link.springer.com
S Cherukupalli, GA Hampannavar, S Chinnam… - Bioorganic & Medicinal …, 2018 - Elsevier
Pyrazolo[4,3-d]pyrimidine, a fused heterocycle bearing pyrazole and pyrimidine portions has gained a significant attention in the field of bioorganic and medicinal chemistry. Pyrazolo[4,…
Number of citations: 35 www.sciencedirect.com
F Peytam, M Adib, R Shourgeshty, L Firoozpour… - Scientific Reports, 2020 - nature.com
… Some compounds containing this scaffold are approved and commercialized drugs, for example: Lorediplon A (for insomnia), Ocinaplon B (for anxiety), Zaleplon C and Indiplon D (for …
Number of citations: 27 www.nature.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.